molecular formula C19H26N2O4 B14413543 2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-59-6

2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B14413543
CAS No.: 82558-59-6
M. Wt: 346.4 g/mol
InChI Key: NBDIHKBASFOAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 3-(2-methylhexan-2-yl)-1,2-oxazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the oxazole ring and the alkyl side chain.

    N-(2-Methylhexan-2-yl)benzamide: Similar alkyl side chain but lacks the methoxy groups and the oxazole ring.

    3-(2-Methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide: Contains the oxazole ring but lacks the methoxy groups.

Uniqueness

2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

82558-59-6

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C19H26N2O4/c1-6-7-11-19(2,3)15-12-16(25-21-15)20-18(22)17-13(23-4)9-8-10-14(17)24-5/h8-10,12H,6-7,11H2,1-5H3,(H,20,22)

InChI Key

NBDIHKBASFOAAS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.